molecular formula C21H21ClN6O3 B2855592 2-(4-(5-chloro-2-methoxybenzamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide CAS No. 1396749-26-0

2-(4-(5-chloro-2-methoxybenzamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide

Cat. No.: B2855592
CAS No.: 1396749-26-0
M. Wt: 440.89
InChI Key: MLSSNVYSMQBLJD-UHFFFAOYSA-N
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Description

This compound features a tetrazole core substituted with a 5-chloro-2-methoxybenzamido group at the phenyl position and a cyclopentyl carboxamide moiety. Its molecular formula is deduced as C₂₀H₂₀ClN₅O₃, with a molecular weight of 426.86 g/mol. The tetrazole ring, a nitrogen-rich heterocycle, confers metabolic stability and hydrogen-bonding capacity, while the 5-chloro-2-methoxybenzamido group is structurally analogous to pharmacophores in sulfonylurea drugs like glyburide (e.g., antidiabetic activity via pancreatic β-cell modulation).

Properties

IUPAC Name

2-[4-[(5-chloro-2-methoxybenzoyl)amino]phenyl]-N-cyclopentyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O3/c1-31-18-11-6-13(22)12-17(18)20(29)23-15-7-9-16(10-8-15)28-26-19(25-27-28)21(30)24-14-4-2-3-5-14/h6-12,14H,2-5H2,1H3,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSSNVYSMQBLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

binding to the SUR1 , leading to the closure of the ATP-sensitive potassium channels on the cell membrane of pancreatic beta cells. This closure depolarizes the cell membrane and opens voltage-dependent calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the release of insulin.

Biochemical Pathways

The compound, being an intermediate in the synthesis of glyburide, may affect the same biochemical pathways. Glyburide primarily affects the insulin signaling pathway . By stimulating the release of insulin, it promotes the uptake of glucose into cells, reducing blood glucose levels.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Use Reference
Target Compound : 2-(4-(5-Chloro-2-methoxybenzamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide C₂₀H₂₀ClN₅O₃ 426.86 Tetrazole, 5-chloro-2-methoxybenzamido, cyclopentyl Hypothesized antidiabetic/kinase inhibition
Glyburide (Glibenclamide) C₂₃H₂₈ClN₃O₅S 494.0 Sulfonylurea, 5-chloro-2-methoxybenzamido, cyclohexyl Antidiabetic (insulin secretion agonist)
USP Glyburide Related Compound A C₁₆H₁₇ClN₂O₄S 368.8 Benzenesulfonamide, 5-chloro-2-methoxybenzamido Metabolite/impurity in glyburide synthesis
Dasatinib (BMS-354825) C₂₂H₂₆ClN₇O₂S 488.0 Thiazole carboxamide, piperazinyl pyrimidine Anticancer (tyrosine kinase inhibitor)
Compound 3 () C₁₈H₁₇N₅OS₂ 395.5 Thiazole, phenylhydrazinecarbothioamide Anticancer (HepG-2 IC₅₀ = 1.61 µg/mL)

Key Structural and Pharmacological Insights

Tetrazole vs. Tetrazoles are more resistant to metabolic degradation but may reduce insulinotropic activity due to weaker hydrogen bonding. Cyclopentyl vs. Cyclohexyl: The smaller cyclopentyl group in the target compound may enhance solubility (logP ~2.3 estimated) compared to glyburide (logP ~5.0), favoring renal excretion over hepatic retention.

5-Chloro-2-methoxybenzamido Group: This moiety is conserved in glyburide and its related compounds, suggesting a role in target recognition. In the target compound, its position on a phenyl-tetrazole scaffold may redirect activity toward non-pancreatic targets (e.g., kinase inhibition).

Comparison with Thiazole Derivatives :

  • Dasatinib and Compound 3 () highlight the pharmacological versatility of nitrogen heterocycles. The target’s tetrazole, with four nitrogen atoms, is more polar than thiazoles, likely reducing blood-brain barrier penetration but improving aqueous solubility (>50 mg/mL estimated).
  • Anticancer Activity : Compound 3’s thiazole-thioamide scaffold shows potent activity against HepG-2 cells (IC₅₀ = 1.61 µg/mL), whereas the target compound’s tetrazole may require structural optimization for similar efficacy.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling 5-chloro-2-methoxybenzoyl chloride with a tetrazole-phenylamine intermediate, followed by cyclopentyl carboxamide formation. This contrasts with glyburide’s sulfonylurea synthesis, which requires hazardous isocyanates.

Research Findings and Data

Table 2: Physicochemical and Pharmacokinetic Properties

Property Target Compound Glyburide Dasatinib
logP ~2.3 (estimated) 5.0 2.9
Solubility (H₂O) >50 mg/mL <0.1 mg/mL 0.03 mg/mL
Half-life (t₁/₂) Not reported 10–16 hours 3–5 hours
Protein Binding ~85% (estimated) 99% 96%

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-(5-chloro-2-methoxybenzamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide, and what reagents are critical for tetrazole ring formation?

The synthesis typically involves a multi-step process starting with the formation of a benzamido intermediate, followed by cyclization using sodium azide (NaN₃) under acidic or thermal conditions to generate the tetrazole ring. Coupling agents like HATU or EDCI are often used to attach the cyclopentyl group. Reaction optimization (e.g., solvent choice, temperature) is crucial to avoid side products such as regioisomeric tetrazoles .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is essential for verifying substituent positions and connectivity. Infrared (IR) spectroscopy confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What are the primary in vitro biological assays used to screen this compound for activity?

Common assays include enzyme inhibition studies (e.g., kinase or protease targets using fluorogenic substrates), cytotoxicity screening (MTT assay in cancer cell lines), and binding affinity measurements (Surface Plasmon Resonance or Fluorescence Polarization). Positive controls (e.g., staurosporine for kinase inhibition) are critical for validating results .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities in analogs of this compound, particularly regioisomerism in the tetrazole ring?

X-ray crystallography is the gold standard for unambiguous structural determination. For dynamic analysis, NOESY NMR can distinguish between 1H- and 2H-tetrazole isomers based on spatial proximity of protons. Computational methods (DFT calculations) predict stability differences between isomers, guiding synthetic prioritization .

Q. What strategies optimize reaction yield and scalability for industrial-grade synthesis while minimizing hazardous byproducts?

Continuous flow reactors improve safety and efficiency in azide-based cyclization steps. Solvent selection (e.g., switching from DMF to acetonitrile) reduces toxicity, and catalytic methods (e.g., Cu(I) for "click" tetrazole formation) enhance atom economy. Quality control via PAT (Process Analytical Technology) ensures batch consistency .

Q. How do researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Pharmacokinetic profiling (e.g., plasma stability, microsomal metabolism) identifies bioavailability issues. Structural modifications, such as adding PEG groups or prodrug strategies, improve solubility and half-life. In vivo imaging (e.g., PET with ¹⁸F-labeled analogs) tracks compound distribution and target engagement .

Q. What computational approaches are used to predict the compound’s binding mode and off-target effects?

Molecular docking (AutoDock Vina, Glide) models interactions with target proteins, while Molecular Dynamics (MD) simulations assess binding stability. Machine learning models (e.g., DeepChem) predict ADMET properties and off-target liabilities using PubChem BioAssay data. Cross-validation with experimental SPR/Kd data is critical .

Q. How can batch-to-batch variability in synthesis impact biological reproducibility, and what mitigates this?

Variability in purity (>98% by HPLC) or residual solvents (e.g., DMSO) alters bioactivity. Strict QC protocols (ICH guidelines) and orthogonal characterization (e.g., elemental analysis) ensure consistency. Lyophilization stabilizes the compound for long-term storage .

Methodological Considerations

  • Data Contradiction Analysis : Compare results across multiple assays (e.g., enzyme inhibition vs. cellular IC50) to identify assay-specific artifacts. Use isogenic cell lines to control for genetic variability .
  • Reaction Optimization : DoE (Design of Experiments) identifies critical parameters (e.g., temperature, stoichiometry). Response Surface Methodology (RSM) models nonlinear relationships between variables .

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